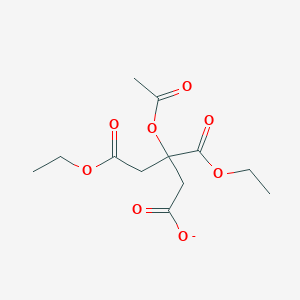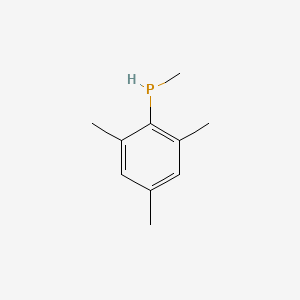![molecular formula C15H9Cl3N2OS B14231941 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- CAS No. 540740-81-6](/img/structure/B14231941.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered attention due to its potential as a brain-type glycogen phosphorylase inhibitor, which could have therapeutic effects on cerebral ischemia .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- typically involves several steps. One common synthetic route includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 2,6-dichlorothiophenol under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. This compound targets the enzyme glycogen phosphorylase, which plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose levels and energy metabolism in brain cells. This regulation helps protect brain cells from hypoxia/reoxygenation injury by improving cell viability, reducing lactate dehydrogenase leakage, and controlling reactive oxygen species levels .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- can be compared with other indole derivatives such as:
5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties.
1H-Indole-3-carboxamide: Studied for its anticancer activities.
1H-Indole-2-carboxylic acid derivatives: Used in various synthetic applications and as intermediates in drug development
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- lies in its specific inhibitory action on brain-type glycogen phosphorylase, making it a promising candidate for therapeutic applications in cerebral ischemia .
Properties
CAS No. |
540740-81-6 |
|---|---|
Molecular Formula |
C15H9Cl3N2OS |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
5-chloro-3-(2,6-dichlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-7-4-5-11-8(6-7)13(12(20-11)15(19)21)22-14-9(17)2-1-3-10(14)18/h1-6,20H,(H2,19,21) |
InChI Key |
DBEDNRWVUCRTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


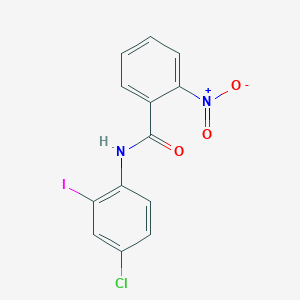

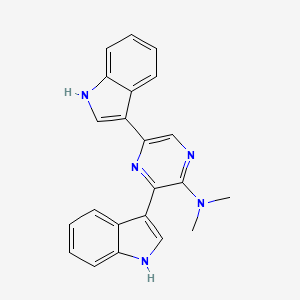

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
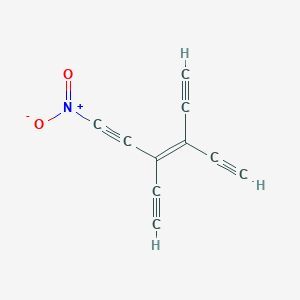
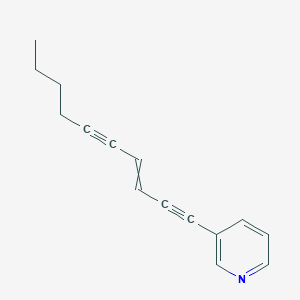
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
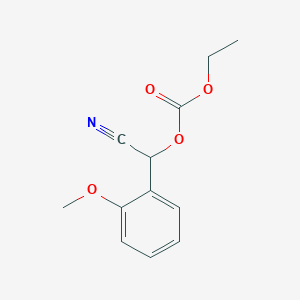
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)
